Nexturastat A

Catalog No.
S537072
CAS No.
1403783-31-2
M.F
C19H23N3O3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nexturastat A

CAS Number

1403783-31-2

Product Name

Nexturastat A

IUPAC Name

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23)

InChI Key

JZWXMCPARMXZQV-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Nexturastat A

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2

Description

The exact mass of the compound Nexturastat A is 341.17394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nexturastat A is a small molecule showing promise in various scientific research fields due to its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which are the spools around which DNA is wound. This acetylation process regulates gene expression. By inhibiting HDACs, Nexturastat A can potentially influence how genes are turned on and off in cells [].

Cancer Research

One of the most actively explored areas of Nexturastat A research is its potential application in cancer treatment. Studies have shown that Nexturastat A can induce cell death in various cancer cell lines. It may also work by increasing the effectiveness of other cancer therapies, such as immunotherapy []. Researchers are investigating how Nexturastat A can be used in combination with other drugs to improve treatment outcomes for cancer patients.

Other Areas of Research

Nexturastat A's ability to modulate gene expression makes it a candidate for research in other areas beyond cancer. Studies are ongoing to explore its potential applications in:

  • Neurodegenerative diseases: Investigating if Nexturastat A can help protect neurons or promote their survival in diseases like Alzheimer's and Parkinson's [].
  • Metabolic disorders: Researching if Nexturastat A can influence how cells regulate metabolism, potentially impacting conditions like diabetes or obesity [].
  • Infectious diseases: Studying how Nexturastat A might affect the way viruses or bacteria interact with host cells [].

Nexturastat A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a critical role in various cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. The compound has an IC50 value of approximately 5.2 nM, indicating its high potency in inhibiting HDAC6 activity . Nexturastat A is characterized by its ability to induce hyperacetylation of α-tubulin, which is essential for maintaining microtubule dynamics and cellular functions .

As mentioned earlier, Nexturastat A acts as a selective inhibitor of HDAC6. HDAC6 deacetylates various cellular substrates, including histones, α-tubulin, and heat shock protein 90 (HSP90). By inhibiting HDAC6, Nexturastat A disrupts these deacetylation processes.

Increased histone acetylation by Nexturastat A can lead to changes in gene expression patterns. In cancer cells, this can promote cell cycle arrest and apoptosis (programmed cell death) []. Additionally, Nexturastat A can induce the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and further contributes to cell death.

Nexturastat A functions primarily through the inhibition of HDAC6, leading to the accumulation of acetylated proteins. The compound interacts with the active site of HDAC6, preventing the deacetylation of substrates such as tubulin. This inhibition results in altered cellular signaling pathways and can trigger apoptosis in cancer cells . The chemical structure of Nexturastat A allows it to form stable complexes with the enzyme, thereby blocking its activity effectively.

Nexturastat A exhibits significant biological activity, particularly in cancer research. Studies have shown that it can induce apoptosis in multiple myeloma cells by impairing their viability through the hyperacetylation of tubulin without affecting histone H3 acetylation levels . Furthermore, Nexturastat A has demonstrated potential therapeutic effects in various cancer models, highlighting its role as a promising candidate for cancer treatment.

Nexturastat A has several applications, particularly in oncology as a therapeutic agent targeting HDAC6. Its ability to induce apoptosis and alter cellular dynamics makes it a candidate for treating various malignancies, including multiple myeloma and solid tumors. Additionally, research is ongoing to explore its potential in neurodegenerative diseases due to its effects on protein aggregation and cellular stress responses .

Interaction studies have focused on how Nexturastat A binds to HDAC6 and affects downstream signaling pathways. Research indicates that Nexturastat A selectively inhibits HDAC6 without significantly impacting other isoforms or histone deacetylases, which is crucial for minimizing off-target effects during therapy . These studies also suggest that combining Nexturastat A with other therapeutic agents could enhance its efficacy against resistant cancer cell lines.

Nexturastat A shares structural and functional similarities with several other HDAC inhibitors. Below is a comparison highlighting its uniqueness among similar compounds:

Compound NameSelectivityIC50 Value (nM)Unique Features
Nexturastat AHigh5.2Selective for HDAC6; induces hyperacetylation of α-tubulin without affecting histones
PanobinostatModerate20-30Broad-spectrum HDAC inhibitor; affects multiple isoforms
VorinostatModerate100-300Primarily used for cutaneous T-cell lymphoma; less selective than Nexturastat A
BelinostatModerate60-80Approved for peripheral T-cell lymphoma; broader action against various HDACs

Nexturastat A's high selectivity for HDAC6 distinguishes it from these compounds, making it a valuable tool for studying the specific roles of this enzyme in cancer biology and therapy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

341.17394160 g/mol

Monoisotopic Mass

341.17394160 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Nexturastat A

Dates

Modify: 2023-08-15
1: Bergman JA, Woan K, Perez-Villarroel P, Villagra A, Sotomayor EM, Kozikowski AP. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012 Nov 26;55(22):9891-9. doi: 10.1021/jm301098e. Epub 2012 Oct 23. PubMed PMID: 23009203; PubMed Central PMCID: PMC3562128.

Explore Compound Types